Alkyne-PEG(4)-Val-Ala-PAB

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

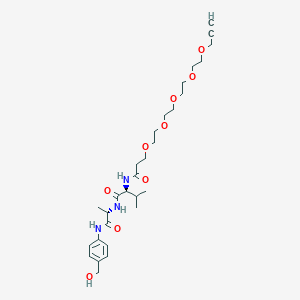

Alkyne-PEG(4)-Val-Ala-PAB is a compound that combines an alkyne group, a polyethylene glycol (PEG) spacer, and a peptide sequence consisting of valine (Val) and alanine (Ala) linked to para-aminobenzyloxycarbonyl (PAB). This compound is often used in bioconjugation and drug delivery applications due to its ability to form stable linkages with other molecules through click chemistry reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alkyne-PEG(4)-Val-Ala-PAB typically involves several steps:

Synthesis of Alkyne-PEG(4): The alkyne group is introduced to the PEG chain through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.

Peptide Coupling: The Val-Ala peptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide is then coupled to the PEG chain using carbodiimide chemistry, typically with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Attachment of PAB: The PAB group is introduced through a reaction with the terminal amine of the peptide-PEG conjugate, using a suitable coupling reagent such as N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Alkyne-PEG(4)-Val-Ala-PAB undergoes various chemical reactions, including:

Click Chemistry: The terminal alkyne group reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly efficient and specific.

Peptide Bond Formation: The peptide sequence can form additional peptide bonds with other amino acids or peptides.

Hydrolysis: The ester and amide bonds in the compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.

Peptide Coupling: DCC, NHS, and DIC are frequently used coupling reagents.

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.

Major Products Formed

Triazoles: Formed through click chemistry reactions.

Extended Peptides: Formed through peptide bond formation.

Carboxylic Acids and Amines: Formed through hydrolysis of ester and amide bonds.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Alkyne-PEG(4)-Val-Ala-PAB is extensively used in bioconjugation techniques, which involve linking biomolecules to create novel therapeutics. The alkyne functionality enables reactions with azide-containing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

One of the most significant applications of this compound is in the development of antibody-drug conjugates. These ADCs utilize the compound as a cleavable linker, allowing for targeted delivery of cytotoxic agents specifically to cancer cells. The mechanism involves:

- Targeted Delivery : The ADC binds to antigens overexpressed on cancer cells.

- Controlled Release : Upon internalization, the linker is cleaved by lysosomal enzymes, releasing the active drug within the tumor microenvironment.

Case Study: Efficacy of Val-Ala Linkers

Research indicates that ADCs utilizing Val-Ala linkers demonstrate superior stability and anticancer activity compared to those using other linkers like Val-Cit or Val-Lys. In a study involving mice with human epidermoid carcinoma, ADCs with Val-Ala linkers showed significantly improved therapeutic outcomes, highlighting their potential for clinical applications.

| Linker Type | Stability | Anticancer Activity |

|---|---|---|

| Val-Ala | High | Superior |

| Val-Cit | Moderate | Moderate |

| Val-Lys | Low | Inferior |

Drug Delivery Systems

The compound enhances drug delivery systems by modifying drug surfaces or nanoparticles for targeted therapy. This modification improves pharmacokinetics, reduces toxicity, and minimizes immunogenicity.

Recent Research Insights

Recent studies have explored the use of alkynes in various therapeutic contexts:

Wirkmechanismus

The primary mechanism of action of Alkyne-PEG(4)-Val-Ala-PAB involves its ability to form stable linkages with other molecules through click chemistry. The alkyne group reacts with azides to form triazoles, enabling the conjugation of various biomolecules. The PEG spacer provides flexibility and solubility, while the Val-Ala peptide sequence can interact with specific biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alkyne-PEG4-NHS Ester: Used for modifying primary amine groups with a terminal alkyne group.

Alkyne-PEG4-Amine: Contains terminal primary amines that can react with carbonyl groups.

Alkyne-PEG4-Maleimide: Contains a maleimide group that reacts with thiols.

Uniqueness

Alkyne-PEG(4)-Val-Ala-PAB is unique due to its combination of an alkyne group, PEG spacer, and peptide sequence. This combination allows for versatile applications in bioconjugation, drug delivery, and material science, providing both stability and specificity in its interactions.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N3O9/c1-5-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-26(34)32-27(22(2)3)29(36)30-23(4)28(35)31-25-8-6-24(21-33)7-9-25/h1,6-9,22-23,27,33H,10-21H2,2-4H3,(H,30,36)(H,31,35)(H,32,34)/t23-,27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQVWFCLKRIYGH-HOFKKMOUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.